molecular formula C11H18N2O2 B11036922 N-(3-Morpholinopropyl)-2-butynamide

N-(3-Morpholinopropyl)-2-butynamide

Cat. No.: B11036922
M. Wt: 210.27 g/mol
InChI Key: MNUMEVDJECPDQZ-UHFFFAOYSA-N
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Description

. It features a morpholine ring attached to a propylamine group, which in turn is linked to a butynamide moiety.

Preparation Methods

a. Synthetic Routes: The synthesis of N-(3-Morpholinopropyl)-2-butynamide involves the following steps:

    Alkylation of Morpholine: The reaction between morpholine and propargyl bromide or propargyl chloride yields N-(3-morpholinopropyl)propargylamine.

    Amidation: The obtained N-(3-morpholinopropyl)propargylamine is then reacted with acetic anhydride or acetyl chloride to form this compound.

b. Industrial Production Methods: While industrial-scale production methods are not widely documented, the laboratory-scale synthesis described above can be adapted for larger-scale production.

Chemical Reactions Analysis

N-(3-Morpholinopropyl)-2-butynamide can undergo various chemical reactions:

    Amidation: Reacts with acetic anhydride or acetyl chloride to form the amide.

    Substitution Reactions: The morpholine ring can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the triple bond in the butynamide group can yield the corresponding saturated amine.

Common reagents and conditions depend on the specific reaction, but typical conditions include acid catalysis for amidation and hydrogenation for reduction.

Scientific Research Applications

N-(3-Morpholinopropyl)-2-butynamide finds applications in several fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a precursor for bioconjugation or drug development.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for N-(3-Morpholinopropyl)-2-butynamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While N-(3-Morpholinopropyl)-2-butynamide is unique due to its combination of a morpholine ring and a butynamide group, similar compounds include:

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)but-2-ynamide

InChI

InChI=1S/C11H18N2O2/c1-2-4-11(14)12-5-3-6-13-7-9-15-10-8-13/h3,5-10H2,1H3,(H,12,14)

InChI Key

MNUMEVDJECPDQZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCN1CCOCC1

Origin of Product

United States

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